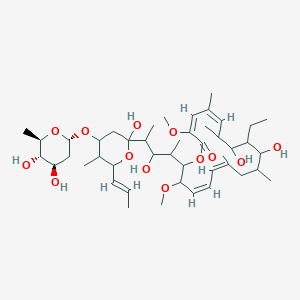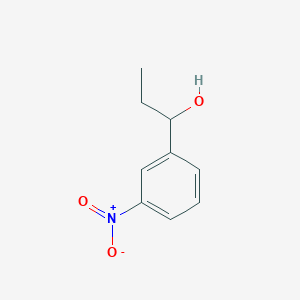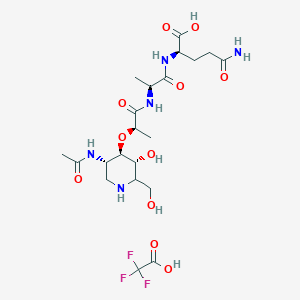![molecular formula C7H7N3O B162540 7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde CAS No. 135829-83-3](/img/structure/B162540.png)
7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde (MIPC) is a heterocyclic organic compound that has been widely used in scientific research due to its unique chemical properties. MIPC is a versatile molecule that can be synthesized using various methods and has been shown to have a wide range of biochemical and physiological effects. In
作用机制
The mechanism of action of 7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory response. 7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde has also been shown to inhibit the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde has a wide range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation, and the protection of neurons from oxidative stress. 7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde has also been shown to have antidiabetic effects, as it can improve glucose tolerance and insulin sensitivity in animal models.
实验室实验的优点和局限性
7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde has several advantages for lab experiments, including its high yield and purity, its versatility, and its ability to target multiple signaling pathways. However, 7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on 7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde, including the development of more potent analogs, the investigation of its potential as a therapeutic agent for various diseases, and the elucidation of its mechanism of action. Additionally, further research is needed to determine the optimal dosage and administration of 7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde for therapeutic use.
合成方法
There are several methods for synthesizing 7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde, including the reaction of 2,3-diaminopyrazine with acetaldehyde, the reaction of 2,3-diaminopyrazine with 2-bromoacetophenone, and the reaction of 2,3-diaminopyrazine with 2-chloroacetaldehyde. The most commonly used method for synthesizing 7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde is the reaction of 2,3-diaminopyrazine with acetaldehyde, which produces 7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde in high yield and purity.
科学研究应用
7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde has been extensively used in scientific research, particularly in the field of medicinal chemistry. 7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde has been shown to have potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. 7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde has also been shown to have anti-inflammatory, antioxidant, and neuroprotective properties.
属性
CAS 编号 |
135829-83-3 |
|---|---|
产品名称 |
7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde |
分子式 |
C7H7N3O |
分子量 |
149.15 g/mol |
IUPAC 名称 |
7-methylimidazo[1,2-b]pyrazole-1-carbaldehyde |
InChI |
InChI=1S/C7H7N3O/c1-6-4-8-10-3-2-9(5-11)7(6)10/h2-5H,1H3 |
InChI 键 |
HYDMDZIUPHIFEH-UHFFFAOYSA-N |
SMILES |
CC1=C2N(C=CN2N=C1)C=O |
规范 SMILES |
CC1=C2N(C=CN2N=C1)C=O |
同义词 |
1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 7-methyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



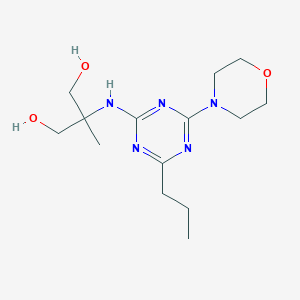
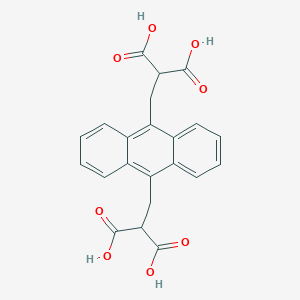

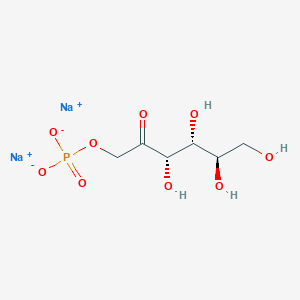

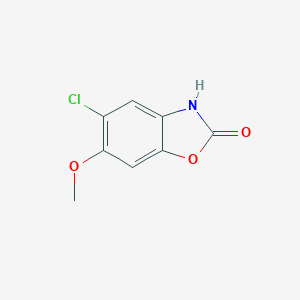


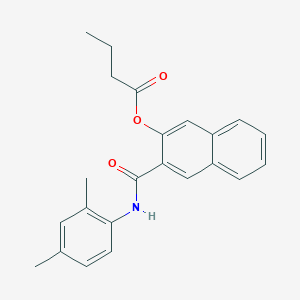
![(1R,3S,5E,7E,11S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-Hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B162480.png)
